molecular formula C2H5Cl3OSi B159021 Trichloro(ethoxy)silane CAS No. 1825-82-7

Trichloro(ethoxy)silane

Cat. No. B159021
CAS RN: 1825-82-7
M. Wt: 179.5 g/mol
InChI Key: SELBPKHVKHQTIB-UHFFFAOYSA-N
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Description

Trichloro(ethoxy)silane is an organosilicon compound with the formula C2H5Cl3OSi . It has a molecular weight of 179.505 .


Synthesis Analysis

The synthesis of similar silane compounds, such as triethoxysilane, has been reported to occur through the direct reaction between ethanol and silicon, catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor .


Molecular Structure Analysis

The molecular structure of Trichloro(ethoxy)silane consists of a silicon atom bonded to an ethoxy group (C2H5O-) and three chlorine atoms . The structure can be represented in 2D or 3D models .


Chemical Reactions Analysis

Silanes, including Trichloro(ethoxy)silane, are known to react with various inorganic materials such as glass, metals, silica, and sand to form a monolayer . The reactions may differ when the silane is aligned in a thin film on a solid substrate rather than dissolved in the matrix resin .


Physical And Chemical Properties Analysis

Trichloro(ethoxy)silane has a molecular weight of 179.505 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Novel Electrolyte Solvents for Li-ion Batteries

Trichloro(ethoxy)silane derivatives are employed as novel electrolyte solvents in lithium-ion batteries. These silane molecules dissolve various lithium salts, providing excellent conductivity and cyclability. Such electrolytes exhibit stability and high lithium-ion conductivities, suggesting their potential in battery technology (Amine et al., 2006).

Organofunctional Silanes in Polymer and Sol-Gel Processes

Organofunctional silanes with sterically hindered substituents, including trichloro(ethoxy)silane derivatives, are increasingly used as coupling agents in polymer systems and sol-gel processes. They offer new synthetic methods with various functional groups, enhancing their application in these areas (Guliński et al., 2001).

Self-Assembled Monolayers on Silicon Surfaces

Trichloro(ethoxy)silane-based compounds are utilized in creating self-assembled monolayers on silicon surfaces. These compounds facilitate multilayer formation and chemical modification, contributing to surface engineering and nanotechnology (Banaszak et al., 2009).

Corrosion Protection in Coatings

Trichloro(ethoxy)silane derivatives are integrated into sol-gel coatings for corrosion protection. Their addition to coating solutions improves hydrophobicity and corrosion resistance, making them valuable in protective coatings for various surfaces (Bera et al., 2015).

Catalysis in Organic Synthesis

Trichloro(ethoxy)silane is involved in catalytic processes, such as the addition of trichlorosilane to hex-1-ene, showcasing its role in organic synthesis and catalysis (Charentenay et al., 1968).

Modification of Silica Surfaces

Silanes, including trichloro(ethoxy)silane derivatives, modify silica surfaces, affecting their physical and chemical properties. This modification is crucial in materials science for creating tailored surface characteristics (Sindorf & Maciel, 1983).

Synthesis of Fluorinated Compounds

Trichloro(ethoxy)silane is used in synthesizing fluorinated compounds, demonstrating its versatility in chemical synthesis and material engineering (Linnemannstöns et al., 2020).

These applications highlight the broad scope of trichloro(ethoxy)silane in scientific research, spanning from energy storage to material surface modification.

The scientific research applications of Trichloro(ethoxy)silane and related silane compounds cover a range of areas, from materials science to energy storage solutions. Below, I've summarized key findings from recent research in this domain.

Silane Compounds as Electrolyte Solvents for Li-ion Batteries

Novel silane compounds, including variants related to Trichloro(ethoxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated the ability to dissolve various lithium salts effectively, contributing to enhanced lithium-ion conductivities and improved battery performance at room temperature and elevated temperatures. This research suggests significant potential for silane-based electrolytes in lithium-ion battery applications, highlighting their ability to support long calendar life and excellent cyclability without impedance rise after extended aging periods (Amine et al., 2006).

Self-Assembled Monolayers on Silicon Surfaces

Trichloro[ω-(trimethylsilyl)alkynyl]silanes have been synthesized for use in creating self-assembled monolayers (SAMs) on silicon surfaces. These compounds are designed for easy linkage to hydroxylated silicon, facilitating multilayer formation and chemical modification of monolayers. This application is critical in developing surface coatings and modifications to improve the functionality and compatibility of silicon-based materials in various technological applications (Banaszak et al., 2009).

Effect of Leaving Group on Alkylsilane SAMs Structures

Research has demonstrated that the structure of alkylsilane SAMs is heavily influenced by the nature of the leaving group, with trichlorosilanes forming denser and more crystalline-like SAMs compared to ethoxysilanes and methoxysilanes. This finding is crucial for the strategic design of surface coatings and modifications, particularly in applications requiring precise control over molecular arrangement and surface properties (Naik et al., 2014).

Safety And Hazards

Trichloro(ethoxy)silane is a reactive compound. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and ensure adequate ventilation .

properties

IUPAC Name

trichloro(ethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3OSi/c1-2-6-7(3,4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELBPKHVKHQTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171301
Record name Silane, trichloroethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(ethoxy)silane

CAS RN

1825-82-7
Record name Silane, trichloroethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloroethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxytrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Zhou, C Nie, S Li, Z Li - Journal of computational chemistry, 2007 - Wiley Online Library
A novel semi‐empirical topological descriptor Nt was proposed by revising the traditional distance matrix based on the equilibrium electronegativity and the relative bond length. Nt can …
Number of citations: 23 onlinelibrary.wiley.com
LZ Miller, JL Steinbacher, TI Houjeiry… - Journal of Flow …, 2012 - akjournals.com
Monodisperse silica microcapsules are typically fabricated using hard templating methods. Though soft templating methods are known, none yet provides a fast and easy method to …
Number of citations: 3 akjournals.com
LZ Miller - 2015 - diginole.lib.fsu.edu
Controlling particularly reactive substances to achieve desired outcomes is a constant challenge in materials chemistry. Reactants and products consisting of main group and transition …
Number of citations: 2 diginole.lib.fsu.edu

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